5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol
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Overview
Description
Gnemonol B is a resveratrol trimer isolated from the plant Gnetum gnemon. This compound has garnered attention due to its potent antibacterial properties, particularly against vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gnemonol B is typically isolated from the roots of Gnetum gnemon. The extraction process involves using organic solvents such as acetone or ethanol to obtain the crude extract, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Gnemonol B. The compound is primarily obtained through extraction from natural sources, which limits its availability for widespread use.
Chemical Reactions Analysis
Types of Reactions
Gnemonol B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Gnemonol B has been extensively studied for its antibacterial properties. It has shown significant activity against vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus, making it a potential candidate for developing new antibiotics .
Mechanism of Action
Gnemonol B exerts its antibacterial effects by disrupting the cell wall synthesis of bacteria. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption leads to cell lysis and death of the bacteria. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Gnemonol A: A related compound with similar antibacterial activities.
Gnemonoside E: A glycosylated form of Gnemonol B with enhanced solubility and bioavailability.
Uniqueness
Gnemonol B stands out due to its potent activity against both vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus, which are significant clinical pathogens . Its unique trimeric structure also contributes to its distinct biological activities compared to other resveratrol derivatives.
Properties
IUPAC Name |
5-[4-hydroxy-6-[4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H42O12/c57-36-11-3-28(4-12-36)1-2-29-19-42(63)51-45(20-29)66-55(31-7-15-38(59)16-8-31)49(51)34-23-44(65)53-47(25-34)68-56(32-9-17-39(60)18-10-32)50(53)35-24-43(64)52-46(26-35)67-54(30-5-13-37(58)14-6-30)48(52)33-21-40(61)27-41(62)22-33/h1-27,48-50,54-65H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULRZLKHBBDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6C(C(OC6=C5)C7=CC=C(C=C7)O)C8=CC(=C9C(C(OC9=C8)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H42O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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